molecular formula C11H7NO3S B8721497 2-Isonicotinoylthiophene-3-carboxylic acid

2-Isonicotinoylthiophene-3-carboxylic acid

Cat. No.: B8721497
M. Wt: 233.24 g/mol
InChI Key: FSSRVDIBRHIRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isonicotinoylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7NO3S and its molecular weight is 233.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H7NO3S/c13-9(7-1-4-12-5-2-7)10-8(11(14)15)3-6-16-10/h1-6H,(H,14,15)

InChI Key

FSSRVDIBRHIRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)C2=C(C=CS2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (5.2 g, 51.5 mmol) in anhydrous THF (40 mL) at −30° C. was added n-BuLi (23.2 mL, 56.2 mmol, 2.5M in THF) dropwise. The mixture was stirred at the same temperature for 0.5 h, then cooled to −78° C. and HMPA (0.8 g, 4.7 mmol) was added slowly. Then a solution of thiophene-3-carboxylic acid (3.0 g, 23.4 mmol) in anhydrous THF (50 mL) was added slowly. The mixture was stirred at the same temperature for 1 h, N-methoxy-N-methyl-4-pyridinecarboxamide (5.0 g, 46.9 mmol) was added drop wise into the stirring mixture at −78° C. The reaction mixture was stirred for another 1 h at room temperature and was then quenched with H2O (10 mL). The aqueous layer was acidified with 5% aq. HCl to pH 1-2, the precipitate was collected by filtration. The filter cake wash with DCM and the filtrate was extracted with DCM (3×200 mL). The organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude product was washed with DCM to give the title product (2.2 g, yield 40%) as a white solid.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Yield
40%

Synthesis routes and methods II

Procedure details

n-BuLi (23.2 mL, 56.2 mmol, 2.5M in THF) was added dropwise to a solution of diisopropylamine (5.2 g, 51.5 mmol) in anhydrous THF (40 mL) at −30° C. The mixture was stirred at the same temperature for 0.5 h and then cooled to −78° C. and HMPA (0.8 g, 4.7 mmol) was added slowly. Then a solution of thiophene-3-carboxylic acid (3.0 g, 23.4 mmol) in anhydrous THF (50 mL) was added slowly. The mixture was stirred at the same temperature for 1 h. Then N-methoxy-N-methyl-4-pyridinecarboxamide (5.0 g, 46.9 mmol) was added dropwise to the stirring mixture at −78° C. The reaction mixture was stirred for another 1 h at room temperature and was then quenched with H2O (10 mL). The aqueous layer was acidified with 5% aq. HCl to pH 1-2 and the resulting precipitate collected by filtration. The filter cake was washed with DCM and the filtrate was extracted with DCM (3×200 mL). The organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude product was washed with DCM to give the title product (2.2 g, 40% yield) as a white solid. LC-MS (Method A): m/z 234 (M+H)+, Rt: 0.57 min.
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Yield
40%

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